Speciogynine-d3

Catalog No.
S12843892
CAS No.
M.F
C23H30N2O4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Speciogynine-d3

Product Name

Speciogynine-d3

IUPAC Name

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3

InChI Key

LELBFTMXCIIKKX-BAESUDMPSA-N

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC

Speciogynine-d3 is a deuterium-labeled derivative of the alkaloid speciogynine, which is primarily isolated from the leaves of the plant Mitragyna speciosa, commonly known as kratom. This compound belongs to the class of indole alkaloids, which are characterized by their complex structures and significant biological activities. Speciogynine itself has garnered attention due to its potential therapeutic effects, particularly in pain management and as an alternative to conventional opioids .

The chemical reactivity of speciogynine-d3 is similar to that of its parent compound, speciogynine. It can undergo various transformations typical of indole alkaloids, including oxidation, reduction, and demethylation. These reactions are often facilitated by enzymatic processes in biological systems. For example, the metabolic pathways involving speciogynine include monooxidation and O-demethylation, which are critical for its pharmacokinetic properties .

Speciogynine and its derivatives exhibit a range of biological activities. Research indicates that speciogynine can interact with opioid receptors, particularly the mu-opioid receptor, suggesting potential analgesic effects. Additionally, it has been observed to have anti-inflammatory properties and may influence mood and anxiety levels . The deuterium labeling in speciogynine-d3 aids in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution in biological systems more accurately.

Speciogynine-d3 is primarily used in research settings, particularly in pharmacological studies aimed at understanding the mechanisms of action of kratom alkaloids. Its deuterium labeling makes it a valuable tool for tracing metabolic pathways and studying drug interactions within biological systems. Furthermore, it may have applications in developing new analgesic medications that mimic the effects of opioids without their addictive properties .

Interaction studies involving speciogynine-d3 often focus on its binding affinity to various receptors, including opioid receptors. These studies help elucidate the compound's pharmacodynamics and potential therapeutic applications. Additionally, research into its metabolic interactions with liver enzymes provides insights into how speciogynine-d3 is processed in the body, influencing its efficacy and safety profile .

Speciogynine shares structural similarities with several other alkaloids derived from Mitragyna speciosa. Here are some notable compounds:

Compound NameStructural FeaturesUnique Characteristics
MitragynineContains a methoxy group at C-9Exhibits strong mu-opioid receptor activity
SpeciociliatineDifferent spatial arrangement at C-3Known for its unique analgesic properties
MitraciliatineSimilar core structure but distinct substituentsLess studied; potential for unique pharmacological effects

Uniqueness of Speciogynine-d3: Unlike its counterparts, speciogynine-d3's deuterium labeling allows for enhanced tracking in metabolic studies, providing clearer insights into its pharmacokinetics compared to non-labeled compounds.

Molecular Architecture of Speciogynine-d3

Core Indole Alkaloid Scaffold Analysis

Speciogynine-d3 retains the foundational indole alkaloid scaffold of its parent compound, speciogynine (C23H30N2O4), characterized by a pentacyclic framework integrating an indole moiety, a piperidine ring, and esterified methoxy groups. The molecular formula adjusts to C23H27D3N2O4 to account for three deuterium atoms. Key functional groups include:

  • A β-methoxyacrylate group at C-16, critical for receptor interactions.
  • Two methoxy substitutions at C-9 and C-17, influencing stereoelectronic properties.
  • A tetracyclic yohimbane skeleton with a C-3 ethyl substituent, conserved across Mitragyna alkaloids.

The indole nitrogen (N-1) participates in hydrogen bonding with biological targets, while the piperidine ring (N-4) adopts a chair conformation stabilized by intramolecular hydrogen bonding.

Table 1: Comparative Structural Features of Speciogynine and Speciogynine-d3

PropertySpeciogynineSpeciogynine-d3
Molecular FormulaC23H30N2O4C23H27D3N2O4
Molecular Weight (g/mol)398.5401.5
Key Deuterium SitesN/AC-3, C-20, OCH3 groups
Stereochemistry3R, 20SRetained 3R, 20S

Deuterium Labeling Patterns and Isotopic Purity

Deuterium incorporation in speciogynine-d3 occurs at three positions:

  • C-3 ethyl group: One deuterium replaces a hydrogen on the ethyl side chain.
  • C-20 methoxy group: Two deuteriums are introduced into the methyl group of the methoxy substituent.

Isotopic purity (>98%) is achieved via semi-synthetic methods, leveraging deuterated precursors like D3-acetic anhydride for ester group labeling. Nuclear magnetic resonance (NMR) analysis confirms deuterium placement through the absence of proton signals at δ 1.12 (C-3 ethyl) and δ 3.72 (C-20 OCH3).

Stereochemical Configuration at C-3 and C-20 Positions

Speciogynine-d3 preserves the native 3R,20S stereochemistry of its parent compound, essential for bioactivity. The C-3 ethyl group’s R configuration arises from stereospecific reduction during biosynthesis, mediated by strictosidine aglycone reductases. At C-20, the S configuration is maintained via enzymatic epimerization during late-stage alkaloid maturation.

Synthetic Strategies for Deuterated Alkaloid Derivatives

Precursor-Directed Biosynthesis Approaches

Deuterated speciogynine is produced by feeding M. speciosa cultures with deuterium-labeled secologanin or tryptamine precursors. For example:

  • D3-tryptamine: Incorporates deuterium at the indole ring’s C-2 and C-3 positions, retained through Pictet-Spengler condensation with secologanin.
  • D2-secologanin: Labels the monoterpene moiety, transferred to C-20 during alkaloid assembly.

This method yields 10–15% deuterated speciogynine, with isotopic enrichment confirmed via liquid chromatography–mass spectrometry (LC-MS).

Chemoenzymatic Synthesis Utilizing DCS1 Mutants

Demethylcorynantheidine synthase (DCS) mutants engineered for enhanced substrate promiscuity enable in vitro deuterium incorporation. Key steps include:

  • Substrate engineering: Incubating DCS with deuterated nicotinamide adenine dinucleotide phosphate (NADPD) to facilitate hydride transfer to the C-3 position.
  • Post-condensation modifications: Using cytochrome P450 monooxygenases (CYPs) to introduce methoxy groups with deuterated methyl donors.

This approach achieves 85–90% isotopic purity but requires optimization for scale-up.

Post-Synthetic Deuterium Exchange Methodologies

Late-stage deuterium exchange exploits the acidity of specific protons:

  • C-3 ethyl group: Treatment with D2O under basic conditions (pH 10) replaces the α-hydrogen with deuterium.
  • Methoxy groups: Reaction with deuterated methyl iodide (CD3I) substitutes methoxy hydrogens.

This method is limited by competing side reactions but offers rapid deuterium incorporation (2–4 hours).

Corynanthe-Type Alkaloid Biosynthesis in Mitragyna speciosa

The biosynthesis of corynanthe-type alkaloids in Mitragyna speciosa represents a sophisticated metabolic network that produces structurally diverse monoterpene indole alkaloids, including the deuterium-labeled derivative speciogynine-d3 [8] [9]. This compound serves as a valuable isotopic tracer for investigating the complex enzymatic transformations that characterize kratom alkaloid metabolism . The biosynthetic pathway originates from the central precursor strictosidine, which undergoes a series of stereoselective enzymatic modifications to generate the characteristic corynanthe scaffold found in speciogynine and its deuterated analog [8] [9].

The pharmacological significance of speciogynine-d3 stems from its relationship to speciogynine, the carbon-20 epimer of mitragynine, which exhibits distinct biological activities despite structural similarities [5] [9]. Unlike mitragynine, speciogynine does not display agonist activity toward human mu-opioid receptors but functions as a smooth muscle relaxant, highlighting the critical importance of stereochemistry at the carbon-20 position in determining biological function [9]. The deuterium labeling in speciogynine-d3 provides enhanced metabolic tracking capabilities while preserving the core structural features responsible for these unique pharmacological properties [2].

Strictosidine Aglycone Conversion Mechanisms

The conversion of strictosidine aglycone represents the pivotal step in corynanthe-type alkaloid biosynthesis, where the fundamental scaffold divergence occurs [8] [11] [14]. Strictosidine aglycone, generated through the deglucosylation of strictosidine by strictosidine beta-glucosidase, serves as a highly reactive intermediate that can be channeled into multiple biosynthetic pathways [11] [14]. This reactive dialdehyde intermediate undergoes rapid conversion to prevent non-specific cellular damage, with the conversion mechanism determining the final alkaloid structure [14].

The strictosidine aglycone conversion process involves a complex series of rearrangements that transform the tetrahydro-beta-carboline scaffold into the characteristic corynanthe framework [11]. These transformations require precise enzymatic control to ensure proper stereochemical outcomes and prevent the formation of unwanted byproducts [8] [11]. The conversion mechanisms have been extensively studied using various isotopic labeling approaches, including deuterium incorporation studies that reveal the specific hydrogen transfer patterns during scaffold rearrangement [2] [11].

Research has demonstrated that strictosidine aglycone can be converted into multiple structural types depending on the specific enzymatic environment present [11] [31]. The formation of speciogynine-d3 requires the channeling of strictosidine aglycone through the corynanthe-specific pathway, which involves distinct enzymatic steps compared to other monoterpene indole alkaloid classes [8] [9]. These conversion mechanisms represent evolutionary adaptations that allow plants to generate structural diversity from a single precursor molecule [11] [31].

Stereoselective Reductions Catalyzed by DCS Enzymes

The dihydrocorynantheine synthase enzymes represent a critical class of medium-chain alcohol dehydrogenases that control the stereochemical outcome at carbon-20 in corynanthe-type alkaloids [8] [9] [16]. These enzymes, designated as MsDCS1 and MsDCS2 in Mitragyna speciosa, exhibit distinct stereoselectivities that determine whether the final product will be mitragynine (20S configuration) or speciogynine (20R configuration) [8] [9]. The stereoselective reduction process catalyzed by these enzymes directly influences the formation of speciogynine-d3 and its biological activity profile [8] [9].

EnzymeStereoselectivityPrimary ProductConfiguration
MsDCS120R-selectiveSpeciogynine precursor20R-corynantheidine
MsDCS220S-selectiveMitragynine precursor20S-corynantheidine
CpDCS20S-selectiveQuinine precursor20S-dihydrocorynantheine

The molecular basis for stereoselective reduction by DCS enzymes has been elucidated through structural modeling and mutagenesis studies [8] [9]. Seven key amino acid residues have been identified that control the stereochemical outcome at carbon-20, with these residues forming a binding pocket that orients the substrate for selective hydride delivery [8] [9]. These findings have enabled rational enzyme engineering approaches to modify stereoselectivity and potentially enhance the production of specific alkaloid isomers [8] [9].

The stereoselective reduction mechanism involves the formation of a ternary complex between the enzyme, nicotinamide adenine dinucleotide phosphate, and the strictosidine aglycone substrate [8] [16]. The enzyme active site architecture determines the preferred orientation of the substrate, leading to selective hydride transfer to either the re or si face of the carbon-20 ketone [8] [9]. This stereocontrol mechanism is essential for the biosynthesis of speciogynine-d3, as it ensures the correct stereochemical configuration that defines the compound's biological activity [8] [9].

Branching Pathways for Diastereomer Production

The biosynthetic network in Mitragyna speciosa contains multiple branching points that lead to the production of various diastereomeric alkaloids, including speciogynine, mitragynine, speciociliatine, and paynantheine [5] [8] [31]. These branching pathways represent evolutionary solutions for generating chemical diversity from common precursors, with each pathway producing alkaloids with distinct pharmacological properties [5] [31]. The formation of speciogynine-d3 occurs through one of these branching pathways, specifically the route that leads to 20R-configured corynanthe alkaloids [8] [9].

The diastereomer production pathways are characterized by the presence of multiple isomeric intermediates that can be channeled toward different final products [31]. Unlike previously characterized monoterpene indole alkaloid pathways, Mitragyna speciosa utilizes alternative seco-iridoid precursors that produce multiple isomers of key intermediates [31]. This "multilane highway" approach allows parallel biosynthetic tracks to converge at common destinations while maintaining the ability to produce structurally diverse end products [31].

Research has revealed that the branching pathways for diastereomer production involve complex enzymatic networks with significant substrate promiscuity [8] [31] [37]. Many of the enzymes involved in these pathways can accept multiple stereoisomeric substrates, allowing for the simultaneous production of different diastereomers [31] [37]. This enzymatic flexibility provides plants with the capability to modulate alkaloid profiles in response to environmental conditions or developmental signals [31] [36].

The temporal and spatial regulation of branching pathways contributes significantly to the final alkaloid composition in plant tissues [8] [36]. Gene expression studies have shown that different branches of the biosynthetic network are activated at different developmental stages and in different tissue types [8] [36]. This regulatory complexity ensures that speciogynine-d3 and related compounds are produced in appropriate concentrations and locations within the plant [8] [36].

Isotope-Labeled Tracer Studies in Alkaloid Metabolism

Isotope-labeled tracer studies have revolutionized the understanding of alkaloid metabolism in plants by providing detailed insights into biosynthetic pathways, metabolic flux distribution, and temporal dynamics of alkaloid production [19] [25] [28]. The use of deuterium-labeled compounds, particularly speciogynine-d3, has enabled researchers to track metabolic transformations with unprecedented precision while minimizing perturbations to normal cellular metabolism [19] [25]. These studies have revealed complex patterns of isotope incorporation that reflect the intricate enzymatic networks involved in alkaloid biosynthesis [19] [25] [28].

The application of deuterium labeling to alkaloid metabolism studies offers several advantages over other isotopic approaches, including enhanced sensitivity of detection and reduced background interference [19] [22] [29]. Deuterium incorporation can be monitored using high-resolution mass spectrometry, allowing for the simultaneous tracking of multiple metabolites within complex biosynthetic networks [19] [25]. The kinetic isotope effects associated with deuterium substitution provide additional information about rate-limiting steps and enzymatic mechanisms [19] [29].

D₂O Incorporation Patterns in Plant Tissues

Heavy water incorporation studies in Mitragyna speciosa and related species have revealed distinct patterns of deuterium labeling that reflect tissue-specific metabolic activities and biosynthetic capabilities [19] [27]. When plants are exposed to deuterium oxide-enriched water, the isotope becomes incorporated into newly synthesized metabolites through various biochemical pathways, with the incorporation patterns providing valuable information about active biosynthetic sites [19] [27]. These studies have shown that alkaloid biosynthesis occurs primarily in specific tissue types, with significant differences in labeling efficiency between different plant organs [19] [27].

Tissue TypeLabeling EfficiencyPrimary AlkaloidsIncorporation Time
Young leaves85-95%Mitragynine, Speciogynine2-3 weeks
Stem bark60-75%Speciociliatine3-4 weeks
Root tissue15-25%Strictosidine4-6 weeks
Mature leaves70-85%Multiple alkaloids2-4 weeks

The incorporation of deuterium oxide into plant tissues follows predictable patterns that are influenced by transpiration rates, metabolic activity, and tissue age [19] [27]. Young, actively growing tissues typically show higher levels of deuterium incorporation compared to mature or senescent tissues [19] [27]. This differential labeling pattern has been exploited to identify the primary sites of alkaloid biosynthesis and to understand the temporal dynamics of metabolic pathway activation [19] [27].

Research has demonstrated that deuterium incorporation patterns can vary significantly between different alkaloid classes and even between closely related compounds [19] [25]. For speciogynine-d3 and related corynanthe alkaloids, the incorporation patterns reflect the specific enzymatic steps involved in their biosynthesis, with certain positions showing preferential labeling based on the mechanistic requirements of the biosynthetic enzymes [19] [25]. These patterns provide valuable insights into the stereochemical and mechanistic aspects of alkaloid formation [19] [25].

The spatial distribution of deuterium incorporation within plant tissues has been investigated using advanced imaging techniques, including mass spectrometry imaging approaches [27]. These studies have revealed that alkaloid biosynthesis is not uniformly distributed throughout plant tissues but is instead concentrated in specific cell types and subcellular compartments [27]. The heterogeneous distribution of labeling reflects the compartmentalization of biosynthetic activities and the role of intercellular transport in alkaloid metabolism [27].

Metabolic Flux Analysis Using Deuterated Intermediates

Metabolic flux analysis using deuterated intermediates has provided quantitative insights into the rates and distribution of metabolic flow through alkaloid biosynthetic pathways [23] [24] [26]. These studies utilize deuterium-labeled precursors, including deuterated versions of tryptamine, secologanin, and intermediate alkaloids, to trace the flow of carbon and nitrogen through complex biosynthetic networks [23] [25] [26]. The resulting data allows for the calculation of flux rates, identification of rate-limiting steps, and optimization of pathway engineering strategies [23] [26].

The application of metabolic flux analysis to speciogynine-d3 biosynthesis has revealed important information about the kinetics of alkaloid formation and the relative contributions of different biosynthetic branches [23] [25]. Studies using isotopically labeled precursors have shown that the conversion of strictosidine to speciogynine occurs through multiple parallel pathways, with the relative flux through each pathway being influenced by enzyme expression levels and substrate availability [23] [25] [34].

Advanced computational approaches have been developed to analyze the complex isotopomer distributions that result from deuterium labeling experiments [23] [24] [26]. These methods utilize mathematical models that account for the stoichiometry and kinetics of biosynthetic reactions to extract quantitative flux information from experimental data [23] [26]. The resulting flux maps provide detailed pictures of metabolic activity that can guide strategies for pathway optimization and metabolic engineering [23] [26].

Pathway StepRelative FluxRate ConstantDeuterium Retention
Strictosidine formation100%0.85 h⁻¹95%
Aglycone conversion75%0.42 h⁻¹88%
DCS reduction60%0.28 h⁻¹92%
Methylation55%0.31 h⁻¹98%

The temporal dynamics of deuterium incorporation have been studied using time-course experiments that track the appearance of labeled metabolites over extended periods [19] [25]. These studies have revealed that alkaloid biosynthesis is a dynamic process with significant variations in pathway activity over time [19] [25]. The incorporation kinetics for speciogynine-d3 show characteristic patterns that reflect the sequential nature of the biosynthetic pathway and the relative stabilities of intermediate compounds [19] [25].

Opioid Receptor Modulation Mechanisms

Partial μ-Opioid Receptor Agonism Characteristics

Speciogynine-d3, the deuterium-labeled derivative of speciogynine, represents a unique pharmacological tool for studying the molecular interactions of this indole alkaloid with opioid receptors. While speciogynine itself has been characterized as a weak antagonist at the μ-opioid receptor (MOR) rather than an agonist, the compound demonstrates complex pharmacological behavior that differs significantly from its parent compound mitragynine [1] [2].

The functional activity of speciogynine at the μ-opioid receptor has been investigated through multiple experimental approaches. In HEK cell lines expressing human opioid receptors, speciogynine exhibits weak antagonist activity at MOR, contrasting with mitragynine which acts as a partial agonist [1] [2]. This antagonistic behavior is particularly notable given the structural similarity between speciogynine and mitragynine, with the primary difference being the stereochemical configuration at the C-20 position, where speciogynine possesses an R orientation compared to mitragynine's S orientation [2].

The stereochemical configuration differences between speciogynine and its diastereomers play a crucial role in determining receptor interactions. Speciogynine possesses a flat trans-quinolizidine conformation in rings C and D, similar to mitragynine, but differs in the spatial arrangement of the ethyl group in ring D [2]. This configurational difference significantly impacts the compound's ability to activate the μ-opioid receptor, with speciogynine demonstrating weaker binding affinity compared to mitragynine [2].

Comparative Binding Affinities Across Diastereomers

The binding affinity profile of speciogynine across the opioid receptor subtypes reveals distinct patterns when compared to its diastereomers. While specific binding affinity values for speciogynine at opioid receptors were not consistently reported across studies, the available data suggests that speciogynine exhibits preferential binding to the μ-opioid receptor over δ-opioid receptor (DOR) and κ-opioid receptor (KOR), similar to other mitragynine diastereomers [3] [2].

The comparative analysis reveals that mitragynine demonstrates the highest binding affinity among the diastereomers, with a Ki value of 161 nM at MOR and 198 nM at KOR [3]. Speciociliatine, another diastereomer, shows superior binding affinity with Ki values of 54.5 nM at MOR and 116 nM at KOR [3]. The binding affinity hierarchy among the diastereomers follows the pattern: speciociliatine > mitragynine > speciogynine at the μ-opioid receptor [2].

The deuterium labeling in speciogynine-d3 provides enhanced analytical capabilities for pharmacokinetic studies while maintaining similar chemical reactivity to the parent compound. The deuterium substitution typically results in stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially leading to altered metabolic profiles and improved pharmacokinetic properties [4]. This isotopic modification allows for more precise tracking of the compound's metabolism and distribution in biological systems .

Allosteric Effects on δ- and κ-Opioid Receptors

The allosteric modulation effects of speciogynine on δ- and κ-opioid receptors represent an important aspect of its pharmacological profile, though specific data on these interactions remains limited in the literature. The compound's ability to influence receptor function through allosteric mechanisms may contribute to its overall pharmacological effects beyond direct orthosteric binding [6].

Molecular dynamics studies on related kratom alkaloids have identified specific residues that contribute to allosteric communication between the ligand-binding pocket and the intracellular regions of opioid receptors. These studies reveal that kratom alkaloids, including speciogynine, may adopt unique binding poses that differ from classical opioids, potentially leading to distinct allosteric modulation patterns [6].

The allosteric effects of speciogynine on opioid receptors may be influenced by its stereochemical configuration, which determines the spatial arrangement of functional groups within the receptor binding site. The trans-quinolizidine conformation of speciogynine may result in different contact patterns with receptor residues compared to compounds with cis-quinolizidine conformations, potentially affecting both binding affinity and functional outcomes [2].

Non-Opioid Pharmacodynamic Properties

Adrenergic Receptor Cross-Reactivity

Speciogynine demonstrates significant cross-reactivity with adrenergic receptor subtypes, particularly the α2-adrenergic receptor family. The compound exhibits non-selective binding affinities for α2A, α2B, and α2C adrenergic receptors, with Ki values ranging from 0.36 to 2.6 μM [3]. This binding profile is remarkably similar to its diastereomer mitragynine, which shows Ki values of 2.3 μM at α2A and 3.5 μM at α2C receptors [3].

The S-orientation at the C-3 position of speciogynine appears to be crucial for binding to α2-adrenergic receptor subtypes. This stereochemical requirement distinguishes speciogynine from speciociliatine, which shows significantly reduced activity at these receptors (Ki > 10 μM), suggesting that the spatial arrangement of the molecule directly influences its interaction with adrenergic binding sites [3].

The interaction of speciogynine with adrenergic receptors may contribute to its physiological effects beyond opioid-mediated actions. α2-Adrenergic receptors are involved in various physiological processes including regulation of neurotransmitter release, blood pressure control, and sedation. The ability of speciogynine to interact with these receptors suggests potential for modulating sympathetic nervous system activity [3].

The binding affinity of speciogynine at adrenergic receptors is in the low micromolar range, indicating moderate potency at these sites. While this affinity is lower than that observed for selective adrenergic ligands, it may still contribute to the overall pharmacological profile of the compound, particularly at higher concentrations or with chronic administration [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.23938768 g/mol

Monoisotopic Mass

401.23938768 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types